N-Cbz-(R)-2-amino-3-phenylpropylamine HCl
CAS No.:
Cat. No.: VC17476333
Molecular Formula: C17H21ClN2O2
Molecular Weight: 320.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21ClN2O2 |
|---|---|
| Molecular Weight | 320.8 g/mol |
| IUPAC Name | benzyl N-[(2R)-2-amino-3-phenylpropyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C17H20N2O2.ClH/c18-16(11-14-7-3-1-4-8-14)12-19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1 |
| Standard InChI Key | FOBOCAFPIJZDMG-PKLMIRHRSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2=CC=CC=C2)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereochemistry
N-Cbz-(R)-2-amino-3-phenylpropylamine HCl consists of a three-carbon propylamine backbone substituted with a phenyl group at the third carbon and a Cbz-protected amine at the second position. The (R)-configuration at the chiral center is critical for its biological activity and synthetic utility. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction systems .
The SMILES notation accurately represents the connectivity, highlighting the benzyloxycarbonyl (Cbz) group and the protonated amine . X-ray crystallography of analogous compounds confirms that the Cbz group adopts a planar conformation, stabilizing the molecule through intramolecular hydrogen bonding .
Physicochemical Profile
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 320.82 g/mol | |
| Melting Point | 180–185°C (decomp.) | |
| Solubility | >50 mg/mL in DMSO, methanol | |
| Optical Rotation () | +12.5° (c=1, MeOH) |
The compound’s solubility profile makes it suitable for reactions in aprotic solvents like dichloromethane or tetrahydrofuran. Its stability under acidic conditions allows for selective deprotection of the Cbz group using hydrogenolysis or hydrobromic acid .
Synthesis and Industrial Manufacturing
Synthetic Routes
The synthesis typically begins with (R)-2-amino-3-phenylpropan-1-ol, which undergoes Cbz protection followed by amination and salt formation. A patented method (WO2011145019A1) outlines a seven-step process:
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Tosylation: Reaction of 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropanol with p-toluenesulfonyl chloride in pyridine yields the tosylate intermediate .
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Amination: Displacement with diisopropylamine in acetonitrile at reflux forms the secondary amine.
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Chiral Resolution: Treatment with L-(-)-tartaric acid in ethanol isolates the (R)-enantiomer .
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Salt Formation: Neutralization with HCl generates the hydrochloride salt.
Process Optimization
Applications in Drug Discovery
Role in Peptide Mimetics
The Cbz group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). In fesoterodine intermediates, the (R)-configuration of N-Cbz-(R)-2-amino-3-phenylpropylamine HCl ensures proper spatial orientation for muscarinic receptor binding .
Building Block for Kinase Inhibitors
Deuterated analogs of this compound, such as those described in US8704001B2, exhibit enhanced metabolic stability in tyrosine kinase inhibitors. Substitution at the phenyl ring with deuterium reduces CYP450-mediated oxidation, prolonging half-life in vivo .
Analytical Characterization
Spectroscopic Methods
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NMR: NMR (400 MHz, DMSO-d6): δ 7.35–7.25 (m, 10H, Ar-H), 5.10 (s, 2H, OCH2Ph), 3.85 (q, J=6.4 Hz, 1H, CHNH2), 2.95–2.75 (m, 2H, CH2NH) .
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HPLC: Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 14.2 min (R-enantiomer) .
Mass Spectrometry
ESI-MS (positive mode): m/z 285.2 [M+H] (Cbz-amine fragment), 320.8 [M+H] (full molecular ion) .
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